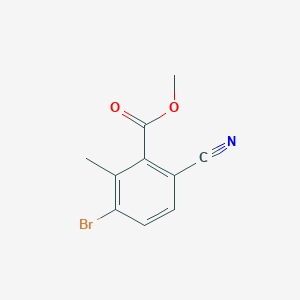
2,6-Difluoro-4-isopropoxyphenylboronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2,6-Difluoro-4-isopropoxyphenylboronic acid is C9H11BF2O3 . The InChI code is 1S/C9H11BF2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including 2,6-Difluoro-4-isopropoxyphenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . They can also be used as substrates in copper-catalyzed trifluoromethylthiolation .Physical And Chemical Properties Analysis
2,6-Difluoro-4-isopropoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 215.99 g/mol.Applications De Recherche Scientifique
Environmental Degradation of Polyfluoroalkyl Chemicals
Research by Liu and Avendaño (2013) delves into the microbial degradation of polyfluoroalkyl chemicals, highlighting the importance of understanding the environmental fate and effects of such compounds, including potential precursors to perfluoroalkyl acids (PFAAs) (Liu & Avendaño, 2013). This study provides valuable insights into the biodegradability and environmental persistence of related fluorinated compounds, which may inform research into the stability and environmental interactions of 2,6-Difluoro-4-isopropoxyphenylboronic acid.
Fluorinated Alternatives and Their Environmental Impact
Wang et al. (2013) review the transition to fluorinated alternatives, including their environmental releases, persistence, and human and biota exposure, addressing the need for more comprehensive risk assessments of these chemicals (Wang et al., 2013). This research contextually enriches the understanding of how 2,6-Difluoro-4-isopropoxyphenylboronic acid might interact with the environment, given its structural and chemical properties as part of the broader family of fluorinated organic compounds.
Analytical Methods for Antioxidant Activity
A review by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity highlights the importance of understanding the chemical interactions and mechanisms underlying the antioxidant properties of compounds, which may be relevant to the study of 2,6-Difluoro-4-isopropoxyphenylboronic acid in research contexts (Munteanu & Apetrei, 2021).
Phosphonic Acid: Preparation and Applications
Research into phosphonic acid by Sevrain et al. (2017) discusses the synthesis and applications of phosphonic acids, which share functional group similarities with boronic acids, including 2,6-Difluoro-4-isopropoxyphenylboronic acid. This research sheds light on the bioactive properties and potential for surface functionalization and analytical applications of such compounds (Sevrain et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(2,6-difluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDNEJEXMOLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200966 | |
| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-isopropoxyphenylboronic acid | |
CAS RN |
2096337-66-3 | |
| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















